molecular formula C17H16N2O B2878389 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline CAS No. 251649-46-4

5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline

Cat. No.: B2878389
CAS No.: 251649-46-4
M. Wt: 264.328
InChI Key: QEAPIBRZAYOYQM-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline is an organic compound that features a benzyloxy group attached to an aniline ring, which is further substituted with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate aniline derivative under basic conditions.

    Pyrrole Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the pyrrole moiety can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)benzamide
  • 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)benzoic acid
  • 5-(Benzyloxy)-2-(1H-pyrrol-1-yl)benzaldehyde

Uniqueness

5-(Benzyloxy)-2-(1H-pyrrol-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and pyrrole groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-phenylmethoxy-2-pyrrol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c18-16-12-15(20-13-14-6-2-1-3-7-14)8-9-17(16)19-10-4-5-11-19/h1-12H,13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAPIBRZAYOYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N3C=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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